2-(2-Piperidin-1-ylethoxy)acetic acid hydrochloride CAS registry number search
2-(2-Piperidin-1-ylethoxy)acetic acid hydrochloride CAS registry number search
An In-depth Technical Guide to 2-(2-Piperidin-1-ylethoxy)acetic acid hydrochloride
Abstract: This technical guide provides a comprehensive overview of 2-(2-Piperidin-1-ylethoxy)acetic acid hydrochloride (CAS Registry Number: 2248397-72-8). It is designed for researchers, scientists, and professionals in drug development. This document delves into the compound's chemical identity, physicochemical properties, plausible synthetic routes, potential biological significance, and state-of-the-art analytical methodologies. Furthermore, it offers a thorough guide on safety, handling, and storage protocols. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding for the user.
Section 1: Chemical Identity and Physicochemical Properties
2-(2-Piperidin-1-ylethoxy)acetic acid hydrochloride is a heterocyclic compound featuring a piperidine ring linked via an ethoxy bridge to an acetic acid moiety.[1] The piperidine scaffold is a highly privileged structure in medicinal chemistry, present in a vast array of pharmaceuticals due to its favorable physicochemical and pharmacokinetic properties.[2][3] The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media, making it more amenable to handling and formulation.
Identifiers
| Identifier | Value | Source |
| CAS Registry Number | 2248397-72-8 | [1] |
| Chemical Name | 2-[2-(piperidin-1-yl)ethoxy]acetic acid hydrochloride | [1] |
| EC Number | 975-738-8 | [1] |
| Molecular Formula | C₉H₁₈ClNO₃ | Derived |
| Molecular Weight | 223.70 g/mol | Derived |
| InChIKey | Not available |
Physicochemical Data (Estimated)
The properties of this specific molecule are not widely published. The following data are estimated based on its structure and the properties of analogous compounds like Piperidin-1-yl-acetic acid and other piperidine derivatives.[4][5]
| Property | Estimated Value | Rationale |
| Appearance | White to off-white crystalline powder | Typical for hydrochloride salts of organic amines.[6] |
| Solubility | Soluble in water and polar organic solvents (e.g., Methanol, Ethanol) | The hydrochloride salt and polar functional groups (ether, carboxylic acid) enhance polarity.[7][8] |
| Melting Point | >150 °C (with decomposition) | Amine hydrochlorides are ionic and typically have high melting points. |
| pKa | ~3.5 (Carboxylic Acid), ~11 (Piperidine N) | Based on standard pKa values for acetic acids and protonated piperidines.[9] |
Section 2: Synthesis and Manufacturing Insights
While specific manufacturing protocols for 2-(2-Piperidin-1-ylethoxy)acetic acid hydrochloride are proprietary, a chemically sound and logical synthetic route can be devised based on established organic chemistry principles, particularly Williamson ether synthesis.
Retrosynthetic Analysis
A logical retrosynthetic approach disconnects the ether linkage, identifying 1-(2-hydroxyethyl)piperidine and a haloacetic acid derivative as key starting materials. This is a robust and widely used strategy for forming ether bonds. The final step would be the formation of the hydrochloride salt.
Proposed Synthetic Workflow
The following protocol outlines a plausible and efficient laboratory-scale synthesis.
Step 1: Williamson Ether Synthesis This step involves the reaction of the alkoxide derived from 1-(2-hydroxyethyl)piperidine with a protected haloacetate, such as tert-butyl bromoacetate. The tert-butyl ester serves as a protecting group for the carboxylic acid to prevent unwanted side reactions.
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 1-(2-hydroxyethyl)piperidine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise. The choice of NaH, a strong, non-nucleophilic base, is critical to ensure complete deprotonation of the alcohol without competing side reactions.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases, indicating the formation of the sodium alkoxide.
-
Nucleophilic Substitution: Cool the reaction mixture back to 0 °C. Add tert-butyl bromoacetate (1.05 eq) dissolved in anhydrous THF dropwise via the dropping funnel.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Step 2: Deprotection and Salt Formation The tert-butyl ester is acid-labile, allowing for straightforward deprotection under acidic conditions, which simultaneously forms the desired hydrochloride salt.
-
Workup: Quench the reaction from Step 1 by carefully adding water. Extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Deprotection/Salt Formation: Dissolve the crude residue in a minimal amount of diethyl ether. Add a solution of hydrochloric acid in diethyl ether (2 M, 2.0 eq) dropwise with vigorous stirring.
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Isolation: The hydrochloride salt will precipitate out of the non-polar solvent. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold diethyl ether to remove any non-polar impurities. Dry the product under high vacuum to yield 2-(2-Piperidin-1-ylethoxy)acetic acid hydrochloride.
Section 3: Biological Profile and Potential Applications
The Role of the Piperidine Moiety
The piperidine ring is a cornerstone of modern medicinal chemistry.[10] Its prevalence stems from several key advantages:
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Structural Scaffolding: It provides a three-dimensional, non-planar structure that can orient substituents in precise vectors to interact with biological targets.
-
Physicochemical Modulation: The basic nitrogen atom is typically protonated at physiological pH, which can enhance aqueous solubility and facilitate interactions with negatively charged residues in proteins.[2]
-
Metabolic Stability: The piperidine ring is generally resistant to metabolic degradation, contributing to improved pharmacokinetic profiles.[2]
Potential Mechanism of Action and Applications
While the specific biological activity of 2-(2-Piperidin-1-ylethoxy)acetic acid hydrochloride is not documented in the public domain, its structure suggests several potential avenues for research and development. Compounds with similar structures have been investigated for a variety of therapeutic applications, including the treatment of thrombotic disorders.[11]
-
CNS Disorders: The piperidine scaffold is a common feature in drugs targeting the central nervous system. The compound's ability to potentially interact with neurotransmitter receptors or transporters makes it a candidate for initial screening in CNS drug discovery programs.[12]
-
Enzyme Inhibition: The carboxylic acid and ether functionalities could act as hydrogen bond donors/acceptors or metal chelators, making the molecule a potential inhibitor for various enzymes.
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Fragment-Based Drug Design (FBDD): This molecule serves as an excellent fragment or building block.[12] It combines a common heterocyclic core (piperidine) with a flexible linker (ethoxy) and a key interacting group (acetic acid), making it a valuable tool for synthesizing larger, more complex molecules in drug discovery libraries.
Section 4: Analytical Methodologies
Robust analytical methods are crucial for verifying the identity, purity, and stability of any chemical compound intended for research or development. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the gold standard for this purpose.
HPLC Method for Purity Assessment
This protocol provides a reliable method for determining the purity of the title compound.
Objective: To separate the main compound from potential impurities and degradation products and to quantify its purity.
Instrumentation and Conditions:
| Parameter | Specification | Rationale |
| HPLC System | Standard system with UV detector | Widely available and suitable for compounds with some UV absorbance. |
| Column | C18 Reverse-Phase, 5 µm, 4.6 x 150 mm | C18 is a versatile stationary phase for separating moderately polar compounds. |
| Mobile Phase A | 0.1% Acetic Acid in Water | Acidifying the mobile phase ensures the carboxylic acid is protonated and improves peak shape.[13] |
| Mobile Phase B | Acetonitrile with 0.1% Acetic Acid | A common organic modifier for reverse-phase chromatography.[13] |
| Gradient | 5% B to 95% B over 15 minutes | A gradient elution ensures that impurities with a wide range of polarities are eluted and resolved. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures run-to-run reproducibility. |
| Detection | UV at 210 nm | Wavelength suitable for detecting non-aromatic compounds with functional groups like carboxyls. |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |
Protocol:
-
Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase (e.g., 1 mg/mL in a 50:50 mixture of Mobile Phase A and B).
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Data Acquisition: Run the gradient method and record the chromatogram.
-
Analysis: Integrate the peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Confirmatory Analysis: LC-MS/MS
For unambiguous identification and characterization of impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is indispensable.[14] Using the same HPLC method, the eluent can be directed into a mass spectrometer with an electrospray ionization (ESI) source. This allows for the determination of the parent mass of the compound and its fragmentation pattern, confirming its identity and elucidating the structures of any co-eluting impurities.
Section 5: Safety, Handling, and Storage
Adherence to strict safety protocols is paramount when handling any chemical substance. The information below is synthesized from safety data for related piperidine and hydrochloride compounds.[15][16]
GHS Hazard Classification
Based on notified classifications for similar structures, the following hazards are anticipated.[1]
| Hazard Class | Category | Signal Word | Hazard Statement |
| Skin Irritation | 2 | Warning | H315: Causes skin irritation |
| Eye Irritation | 2A | Warning | H319: Causes serious eye irritation |
| STOT SE | 3 | Warning | H336: May cause drowsiness or dizziness |
Personal Protective Equipment (PPE) and Handling
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[6] Eyewash stations and safety showers must be readily accessible.[17]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[15]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or impervious clothing to prevent skin contact.[6][15]
-
Respiratory Protection: If dusts are generated or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[15]
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[15]
First Aid Measures
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]
-
Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15][17]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[15][17]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.[15][17]
-
Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not allow the material to enter drains or waterways.[15]
References
-
2-[2-(piperidin-1-yl)ethoxy]acetic acid hydrochloride — Chemical Substance Information. NextSDS. [Link]
-
Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]
-
Piperidine - SAFETY DATA SHEET. Fisher Scientific. [Link]
-
Analytical Methods. Royal Society of Chemistry. [Link]
-
2-[(piperidin-3-yl)methoxy]acetic acid hydrochloride | 2219379-12-9. Molport. [Link]
-
2-hydroxy-2-(piperidin-4-yl)acetic acid hydrochloride — Chemical Substance Information. NextSDS. [Link]
- WO1997049698A1 - Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders.
-
Piperidin-1-yl-acetic acid | C7H13NO2 | CID 201097. PubChem - NIH. [Link]
-
2-(Piperidin-2-yl)acetic acid | C7H13NO2 | CID 3164325. PubChem - NIH. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed - NIH. [Link]
- CN103224476A - New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]
-
LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers. ResearchGate. [Link]
-
A multiresidue analytical method using solid-phase extraction and high-pressure liquid chromatography tandem mass spectrometry. St. John's University. [Link]
-
Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%. Cole-Parmer. [Link]
-
Piperidine. Wikipedia. [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Piperidin-1-yl-acetic acid | C7H13NO2 | CID 201097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(Piperidin-2-yl)acetic acid | C7H13NO2 | CID 3164325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Buy [3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride | 1426290-56-3 [smolecule.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. Piperidine - Wikipedia [en.wikipedia.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. WO1997049698A1 - Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders - Google Patents [patents.google.com]
- 12. evitachem.com [evitachem.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. fishersci.com [fishersci.com]
- 16. WERCS Studio - Application Error [assets.thermofisher.com]
- 17. chemicalbook.com [chemicalbook.com]
